molecular formula C19H19ClN6O4 B11282897 5-amino-N-(5-chloro-2-methoxy-phenyl)-1-[2-keto-2-(m-anisidino)ethyl]triazole-4-carboxamide

5-amino-N-(5-chloro-2-methoxy-phenyl)-1-[2-keto-2-(m-anisidino)ethyl]triazole-4-carboxamide

Cat. No.: B11282897
M. Wt: 430.8 g/mol
InChI Key: SXTGYVZLMCZMQO-UHFFFAOYSA-N
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Description

5-amino-N-(5-chloro-2-methoxy-phenyl)-1-[2-keto-2-(m-anisidino)ethyl]triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methoxy-phenyl)-1-[2-keto-2-(m-anisidino)ethyl]triazole-4-carboxamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the amino group: This step involves the substitution of a suitable leaving group with an amino group.

    Attachment of the phenyl and anisidino groups: These groups are introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: This method allows for precise control over reaction conditions and is suitable for producing small to medium quantities.

    Continuous flow processing: This method is more efficient for large-scale production and involves the continuous flow of reactants through a reactor.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxidation products: Compounds with oxidized amino groups.

    Reduction products: Compounds with reduced keto groups.

    Substitution products: Compounds with substituted chloro or methoxy groups.

Scientific Research Applications

5-amino-N-(5-chloro-2-methoxy-phenyl)-1-[2-keto-2-(m-anisidino)ethyl]triazole-4-carboxamide has several scientific research applications:

    Medicinal chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.

    Biological research: The compound is used to study enzyme-substrate interactions and protein binding.

    Industrial applications: It is used in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with metal ions, which can inhibit enzyme activity. The phenyl and anisidino groups enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxyphenyl derivatives: These compounds share the chloro and methoxy substituents but differ in other functional groups.

    Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

5-amino-N-(5-chloro-2-methoxy-phenyl)-1-[2-keto-2-(m-anisidino)ethyl]triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN6O4

Molecular Weight

430.8 g/mol

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN6O4/c1-29-13-5-3-4-12(9-13)22-16(27)10-26-18(21)17(24-25-26)19(28)23-14-8-11(20)6-7-15(14)30-2/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

SXTGYVZLMCZMQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)OC)N

Origin of Product

United States

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